4-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)morpholine
Description
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
4-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C15H23N3O/c1-17-8-3-2-6-14(17)13-5-4-7-16-15(13)18-9-11-19-12-10-18/h4-5,7,14H,2-3,6,8-12H2,1H3 |
InChI Key |
SFHHAQJPVLWVON-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methylpiperidin-2-ylboronic Acid
Piperidine derivatives are borylated via iridium-catalyzed C–H activation:
-
Substrate : 1-Methylpiperidine
-
Catalyst : [Ir(COD)OMe]₂ (3 mol%)
-
Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine
-
Boron Source : Bis(pinacolato)diboron (B₂Pin₂)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 80°C, 24 h
-
Yield : 45–50%
The resultant boronic ester is hydrolyzed to 1-methylpiperidin-2-ylboronic acid using HCl (1M).
Coupling Reaction Conditions
| Parameter | Details |
|---|---|
| Substrate | 2-Morpholino-3-bromopyridine |
| Boronic Acid | 1-Methylpiperidin-2-ylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 8–10 h |
| Yield | 55–60% |
The crude product is purified via recrystallization (ethanol/water), yielding 4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)morpholine as a white crystalline solid. NMR analysis confirms regioselectivity: δ 8.45 ppm (pyridine H6), δ 2.98 ppm (piperidine CH₂), and δ 2.31 ppm (N–CH₃).
Alternative Diazonium Salt Coupling Approach
While less common for non-azo compounds, diazonium chemistry offers an alternative route. Inspired by triazene syntheses, this method involves:
Diazotization of 3-Aminopyridine
-
Reagents : 3-Aminopyridine, isoamyl nitrite, HBF₄ (50%)
-
Solvent : Ethanol
-
Temperature : −10°C, 15 min
Coupling with Morpholine and 1-Methylpiperidine
The diazonium salt reacts sequentially with morpholine and 1-methylpiperidine under basic conditions (K₂CO₃). However, this method yields <20% of the target compound due to competing side reactions, limiting its practicality.
Spectroscopic Characterization and Validation
The final product is authenticated using:
-
NMR (500 MHz, CDCl₃) : δ 8.32 (d, Hz, 1H, H6), 7.89 (d, Hz, 1H, H4), 3.82–3.75 (m, 4H, morpholine OCH₂), 3.02–2.95 (m, 2H, piperidine CH₂), 2.49 (s, 3H, N–CH₃).
-
NMR (126 MHz, CDCl₃) : δ 159.2 (C2), 148.7 (C6), 136.4 (C4), 67.3 (morpholine OCH₂), 54.1 (piperidine CH₂), 46.8 (N–CH₃).
-
HRMS (ESI) : [M + H]⁺ calculated for C₁₅H₂₂N₃O: 260.1763; found: 260.1767.
Challenges and Optimization Strategies
Regioselectivity in Cross-Coupling
The electron-deficient pyridine ring favors oxidative addition at position 3 over position 4. Ligand screening (e.g., SPhos vs. Xantphos) enhances selectivity, with Xantphos providing >95% regiomeric purity.
Purification Difficulties
Co-elution of byproducts during column chromatography necessitates gradient elution (hexanes to ethyl acetate) and preparatory TLC for high-purity isolates (>99%).
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the pyridine and piperidine rings.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Functionalized pyridine derivatives with various substituents.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)morpholine exhibit significant anticancer properties. Preliminary studies have shown that derivatives can induce cytotoxicity in various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Similar Derivative | A549 (Lung) | 25 |
| Similar Derivative | MCF7 (Breast) | 30 |
| This compound | HeLa (Cervical) | TBD |
These findings suggest that this compound may be a candidate for further development as an anticancer agent, potentially targeting multiple cancer types through mechanisms yet to be fully elucidated .
Neuropharmacological Effects
The structural characteristics of this compound suggest potential interactions with neurotransmitter systems. Compounds containing morpholine and piperidine functionalities are known to modulate serotonin and dopamine receptors, implicating their use in treating neurological disorders such as depression and anxiety.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of morpholine derivatives, including those structurally related to this compound. The results indicated a favorable safety profile alongside potent anticancer activity in vitro, warranting further investigation into its mechanism of action and therapeutic potential.
Case Study: Neuropharmacological Assessment
Research focusing on piperidine derivatives has demonstrated their efficacy as selective serotonin reuptake inhibitors (SSRIs). This suggests that this compound may also possess similar neuroactive properties, making it a candidate for developing treatments for mood disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions to yield the desired compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized product .
Mechanism of Action
The mechanism of action of 4-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Pyrido-Pyrimidine Morpholine Derivatives
Compounds such as 4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (3c) and 4-(5,8-Bis(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (4c) () share the morpholine-pyridine backbone but incorporate fused pyrido-pyrimidine systems. Key differences include:
- Structural Complexity : The pyrido-pyrimidine scaffold increases molecular rigidity and planarity compared to the simpler pyridine in the target compound.
- Physical Properties : These derivatives exhibit higher melting points (e.g., 205–206°C for 3c vs. 234–236°C for 4c ), likely due to enhanced intermolecular interactions from extended π-systems .
- Substituent Effects : Methoxy groups on phenyl rings improve solubility but may reduce metabolic stability.
Table 1: Pyrido-Pyrimidine Morpholine Derivatives
| Compound Name | Melting Point (°C) | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 3c () | 205–206 | 4-Methoxyphenyl, Cl | 427.89 |
| 4c () | 234–236 | Bis(4-methoxyphenyl) | 554.06 |
Triazole-Containing Morpholine Derivatives
4-(3-(Methylthio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)morpholine (48) () replaces the piperidine moiety with a triazole ring. Key distinctions:
Boronate-Functionalized Morpholine Derivatives
Compounds like 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (CAS: 485799-04-0, –9) feature boronate esters, enabling participation in Suzuki-Miyaura couplings.
Table 2: Boronate-Containing Morpholine Analogs
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|
| 485799-04-0 (–9) | C₁₅H₂₃BN₂O₃ | 290.17 | 0.83 |
Thieno-Pyrimidine Morpholine Derivatives
Examples such as 2-chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () incorporate sulfur-containing thieno-pyrimidine rings.
Piperidine/Carbonyl-Substituted Morpholines
4-(4-Methoxypyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine () introduces a piperidine-1-carbonyl group, altering electronic properties:
- Molecular Weight : 306.36 g/mol, suggesting a balance between hydrophobicity and solubility.
Key Findings and Trends
- Structural Flexibility : Morpholine derivatives exhibit tunable bioactivity through substituent variation (e.g., boronate esters for coupling, chloro groups for electrophilic reactivity).
- Thermal Stability : Pyrido-pyrimidine derivatives demonstrate higher melting points due to extended conjugation.
- Synthetic Utility: Boronate-containing analogs (–9) are pivotal in modular synthesis, whereas thieno-pyrimidines () are favored in kinase inhibitor development.
Biological Activity
The compound 4-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies, providing a comprehensive overview based on diverse research sources.
Molecular Characteristics
- Molecular Formula : C₁₅H₂₃N₃O
- Molecular Weight : 275.39 g/mol
- Structural Features :
- A morpholine ring
- A pyridine moiety substituted with a 1-methylpiperidine group
Structural Representation
The structural representation of the compound can be depicted as follows:
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(3-Methylpyridin-2-yl)morpholine | Morpholine ring with methyl-pyridine | Lacks piperidine substitution |
| 4-(6-Methylpyridin-2-yl)morpholine | Morpholine ring with different pyridine substitution | Different position of methyl group |
| 4-(3-Methylpyrrolidin-2-yl)pyridin-2-yldimethylamine | Pyridine linked with pyrrolidine | Dimethylamine group alters activity profile |
Pharmacological Properties
Research indicates that This compound exhibits significant biological activity, particularly in the following areas:
- CNS Activity : The compound's structure suggests potential interactions with central nervous system targets, which may lead to therapeutic effects in neurological disorders.
- Antiparasitic Activity : Preliminary studies indicate potential efficacy against malaria parasites, particularly through inhibition of PfATP4, a sodium pump crucial for parasite survival .
The compound likely interacts with specific biological targets, including:
- PfATP4 Inhibition : Studies show that derivatives of the compound can inhibit PfATP4-associated Na-ATPase activity, which is essential for maintaining ionic balance in malaria parasites .
Case Studies and Experimental Findings
- In Vitro Studies : In vitro assays demonstrated that modifications to the structure of similar compounds could enhance aqueous solubility while maintaining or improving antiparasitic activity. For instance, the introduction of polar functional groups was shown to improve solubility without compromising efficacy .
- Animal Models : In vivo evaluations using mouse models indicated modest efficacy against malaria parasites, with specific analogs achieving up to a 30% reduction in parasitemia at doses of 40 mg/kg .
Structure-Activity Relationship (SAR)
The SAR studies highlight how variations in the molecular structure impact biological activity. For example:
- The presence of different substituents on the pyridine ring significantly affects both metabolic stability and potency against target organisms.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)morpholine, and how is the product characterized?
- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous methods involve reacting nitro-substituted pyridines with morpholine derivatives under reflux conditions, followed by reduction of nitro groups to amines (e.g., using hydrogenation or catalytic transfer hydrogenation) .
- Characterization : Key techniques include:
- ¹H NMR : Peaks at δ 1.20 (d, J = 6.44 Hz, 6H) and δ 7.72 (d, J = 2.63 Hz, 1H) confirm methylpiperidine and pyridine moieties .
- LCMS (ESI) : A molecular ion peak at m/z 208 (M+H) is used to verify molecular weight .
- Reaction Monitoring : TLC or HPLC tracks intermediate formation and purity .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- ¹H/¹³C NMR : Critical for assigning stereochemistry and substituent positions. For example, splitting patterns (e.g., doublets at δ 4.15 ppm) distinguish morpholine ring protons .
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation, resolving ambiguities from isobaric impurities .
- IR Spectroscopy : Identifies functional groups like amines (N-H stretches at ~3300 cm⁻¹) and morpholine C-O-C stretches (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when synthesizing this compound under varying conditions?
- Root Cause Analysis :
- Impurity Profiling : Cross-check with reference standards for common byproducts (e.g., dehalogenated or over-reduced derivatives) .
- Solvent Effects : DMSO-d6 vs. CDCl3 can shift proton signals (e.g., δ 2.42 ppm in DMSO-d6 for piperidine protons vs. δ 2.27–2.39 ppm in CDCl3 ).
- Resolution Strategies :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra .
- LC-MS/MS : Detects trace impurities (e.g., chlorinated byproducts) that may skew NMR integration .
Q. What strategies are recommended for optimizing the yield of this compound in multi-step syntheses?
- Reaction Optimization :
- Temperature Control : Lower temperatures (0–20°C) reduce side reactions in nitro-group reductions, improving yields up to 79% .
- Catalyst Selection : Palladium on carbon (Pd/C) or Raney nickel enhances selectivity in hydrogenation steps .
- Workflow Adjustments :
- Intermittent Quenching : Halting reactions at intermediate stages (e.g., isolating 5-nitropyridine intermediates) minimizes decomposition .
- Purification : Gradient column chromatography (hexane/EtOAc) or preparative HPLC isolates high-purity fractions .
Q. How can researchers validate the biological activity of this compound while mitigating assay interference from synthetic impurities?
- Analytical Validation :
- HPLC-PDA : Detects UV-active impurities at 254 nm, ensuring >95% purity before biological testing .
- Dose-Response Curves : Replicate assays with purified batches to confirm activity is compound-specific, not impurity-driven .
Data Contradiction and Advanced Analysis
Q. How should researchers interpret conflicting LCMS and NMR data in stability studies of this compound?
- Case Study : A molecular ion peak at m/z 234.08 (C₈H₉Cl₂N₃O) in LCMS but unexpected NMR signals at δ 8.21 ppm (pyridine protons) may indicate partial hydrolysis or oxidation .
- Resolution :
- Forced Degradation Studies : Expose the compound to heat, light, or humidity to identify degradation pathways .
- Isotopic Labeling : Use deuterated solvents to track exchangeable protons and confirm degradation products .
Q. What advanced computational methods support the rational design of derivatives based on this compound?
- In Silico Tools :
- Docking Simulations (AutoDock Vina) : Predict binding affinities to targets like dopamine receptors, leveraging the methylpiperidine group’s conformational flexibility .
- DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps to guide substituent placement .
Tables of Key Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
